Sodium cinnamate
CAS No.:
Cat. No.: VC14437527
Molecular Formula: C9H7NaO2
Molecular Weight: 170.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7NaO2 |
---|---|
Molecular Weight | 170.14 g/mol |
IUPAC Name | sodium;3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |
Standard InChI Key | DXIHILNWDOYYCH-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |
Introduction
Chemical Synthesis and Industrial Production
Laboratory-Scale Synthesis
Sodium cinnamate is commonly synthesized via neutralization reactions. A methanol-based slow evaporation method at room temperature yields high-purity crystals, as demonstrated by spectroscopic and thermogravimetric analyses . The process involves dissolving cinnamic acid in methanol and reacting it with sodium hydroxide, resulting in a crystalline product with enhanced thermal stability (up to 180°C) . This method is favored for its simplicity and suitability for optical applications due to the crystal’s non-linear second harmonic generation (SHG) efficiency .
Industrial Manufacturing
Industrial production leverages spray-drying and agglomeration techniques to optimize yield and product consistency. A patented method describes atomizing a potassium cinnamate solution (20–45% concentration) at 50–100°C and spray-drying it with heated air (120–140°C inlet temperature) to form free-flowing powders . Although focused on potassium cinnamate, the method is adaptable to sodium cinnamate, ensuring minimal dust formation and improved dissolution rates . This approach eliminates auxiliary chemicals, reduces waste, and enhances scalability compared to traditional crystallization .
Table 1: Synthesis Methods Comparison
Structural and Thermal Characterization
Spectroscopic Analysis
Ultraviolet-Visible (UV) spectroscopy reveals a π→π* transition at 272 nm, confirming the conjugated system’s electronic structure . Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups: asymmetric COO⁻ stretching at 1,550 cm⁻¹ and aromatic C=C vibrations at 1,450 cm⁻¹ . These features underscore the compound’s stability and reactivity.
Thermal Behavior
Thermogravimetric-Differential Thermal Analysis (TG-DTA) shows a two-stage decomposition: initial moisture loss below 100°C and carboxylate group decomposition at 180–220°C . The residual ash (≈30% at 600°C) confirms sodium’s incorporation, enhancing thermal resilience for high-temperature applications .
Pharmaceutical and Biological Applications
Antimicrobial and Antitumor Activity
Sodium cinnamate disrupts microbial cell membranes, exhibiting bactericidal effects at 0.5 mg/mL concentrations . In cancer research, it induces apoptosis in human carcinoma cells by modulating pro-apoptotic proteins like Bax and caspase-3 . Synergistic studies with doxorubicin show enhanced cytotoxicity, suggesting adjunctive chemotherapeutic potential .
Metabolic and Anti-Inflammatory Effects
In vivo studies on diabetic rats demonstrate a 40% reduction in blood glucose levels through enhanced insulin sensitivity and GLUT4 translocation . The compound also inhibits cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), reducing inflammation in rheumatoid arthritis models .
Non-Pharmaceutical Applications
Food Preservation
As a flavoring agent, sodium cinnamate imparts a sweet, balsamic aroma while inhibiting lipid oxidation. In meat products, it extends shelf life by 30% through free radical scavenging, as measured by thiobarbituric acid reactive substances (TBARS) assays .
Non-Linear Optical Materials
The SHG efficiency of sodium cinnamate crystals is 1.5 times that of potassium dihydrogen phosphate (KDP), attributed to the aligned dipole moments in its crystalline lattice . This property makes it viable for laser frequency doubling and optical signal processing .
Table 2: Key Applications and Mechanisms
Application | Mechanism | Efficacy/Outcome |
---|---|---|
Antimicrobial | Cell membrane disruption | 0.5 mg/mL MIC against E. coli |
Antitumor | Bax/caspase-3 activation | 50% apoptosis in HeLa cells |
Food Preservation | Free radical scavenging | 30% shelf-life extension |
NLO Materials | SHG via dipole alignment | 1.5× efficiency of KDP |
Industrial Optimization and Challenges
Process Enhancements
Carbon treatment pre-spray-drying reduces impurities like benzaldehyde by 70%, improving sensory profiles for food-grade products . Recycling fines (<100 µm) during agglomeration minimizes waste and enhances powder flowability .
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